molecular formula C16H15F2NO3S B2385025 2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide CAS No. 2034528-25-9

2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide

Cat. No.: B2385025
CAS No.: 2034528-25-9
M. Wt: 339.36
InChI Key: ARXGYGWFIDRVTD-UHFFFAOYSA-N
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Description

2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Indene Derivative: The synthesis begins with the preparation of the indene derivative. This can be achieved through a Friedel-Crafts alkylation reaction, where an indene precursor reacts with an appropriate alkylating agent in the presence of a Lewis acid catalyst.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group. This is typically achieved by reacting the hydroxy-indene derivative with a sulfonyl chloride in the presence of a base, such as triethylamine, to yield the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the sulfonamide group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of sulfonamide derivatives with biological targets, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The indene moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-difluoro-N-(2-hydroxyphenyl)benzenesulfonamide
  • 2,6-difluoro-N-(2-hydroxyethyl)benzenesulfonamide
  • 2,6-difluoro-N-(2-hydroxypropyl)benzenesulfonamide

Uniqueness

The uniqueness of 2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide lies in its indene moiety, which provides additional hydrophobic interactions and potential for π-π stacking with aromatic residues in proteins. This can lead to enhanced binding affinity and specificity compared to other sulfonamide derivatives.

Properties

IUPAC Name

2,6-difluoro-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO3S/c17-13-6-3-7-14(18)15(13)23(21,22)19-10-16(20)8-11-4-1-2-5-12(11)9-16/h1-7,19-20H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXGYGWFIDRVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(CNS(=O)(=O)C3=C(C=CC=C3F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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